21-Acetyloxy Budesonide-d8
Description
Overview of Glucocorticoid Receptor Agonists in Research
Glucocorticoids are a class of steroid hormones that regulate a wide array of physiological processes, including metabolism, immune response, and development. mdpi.comoup.com Their biological actions are mediated through the glucocorticoid receptor (GR), a ligand-inducible transcription factor that is expressed in nearly all cells. mdpi.comnih.gov Upon binding to a glucocorticoid, the GR moves from the cytoplasm into the nucleus, where it modulates the transcription of hundreds of target genes. nih.gov
Synthetic glucocorticoids are widely used therapeutically for their potent anti-inflammatory and immunosuppressive effects in treating conditions like asthma, autoimmune diseases, and certain cancers. oup.comnih.gov In research, these compounds are invaluable tools for studying the pathways they influence. Glucocorticoid receptor agonists—compounds that activate the GR—are used to investigate cellular functions such as apoptosis, proliferation, and inflammation. frontiersin.org
However, the broad effects of glucocorticoids can lead to undesirable side effects with long-term use. mdpi.comoncoscience.us This has spurred research into the development of selective glucocorticoid receptor agonists (SEGRAs) and modulators (SEGRMs). oup.comoncoscience.us These compounds are designed to act on the GR in a more specific manner, aiming to separate the desired therapeutic effects (like anti-inflammatory action) from the adverse effects, thereby improving the therapeutic index. mdpi.comoncoscience.us
Contextualization of 21-Acetyloxy Budesonide-d8 (B1281438) within Glucocorticoid Derivative Research
21-Acetyloxy Budesonide-d8 is a deuterated derivative related to the synthetic corticosteroid Budesonide (B1683875). cymitquimica.comomsynth.com Budesonide itself is a potent, non-halogenated glucocorticoid receptor agonist used for its anti-inflammatory properties, particularly in the treatment of asthma and other inflammatory conditions. medchemexpress.comveeprho.com
In the landscape of glucocorticoid research, derivatives like this compound are primarily synthesized for use as analytical standards and in metabolic studies. cymitquimica.comlookchem.com It is identified as a protected form of Budesonide-d8 and an impurity of Budesonide. cymitquimica.comlookchem.com A closely related compound, 6β-Hydroxy this compound, is described as a labeled metabolite of Budesonide, utilized as an internal standard in analytical and pharmacokinetic research to ensure the precise quantification of Budesonide in biological samples. cymitquimica.comveeprho.compharmaffiliates.com The presence of the acetoxy group at the C21 position and the deuterated butylidenebis(oxy) moiety are key structural features. cymitquimica.com
Data sourced from Simson Pharma Limited. omsynth.com
The replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) is a strategic modification in drug development and research known as deuteration. wikipedia.orgnih.gov The rationale for creating deuterated versions of budesonide, such as Budesonide-d8 and its related compounds, is rooted in the "kinetic isotope effect". wikipedia.orgnih.gov
The covalent bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov Since the breaking of C-H bonds is a common step in drug metabolism (e.g., Phase I oxidation), substituting hydrogen with deuterium at metabolically vulnerable sites—often called "soft spots"—can significantly slow down the rate of metabolic breakdown. nih.govnih.gov This alteration can lead to several beneficial changes in a drug's pharmacokinetic profile, such as a longer half-life, which may allow for less frequent dosing. nih.govresearchgate.net
Deuteration can also redirect metabolic pathways away from the formation of potentially toxic metabolites, thereby improving a drug's safety profile. nih.govresearchgate.net For budesonide derivatives, this modification is particularly useful. Labeled analogs like Budesonide-d8 and 6β-Hydroxy this compound are crucial as internal standards in pharmacokinetic studies, enabling the highly accurate measurement of the non-deuterated drug in biological matrices. medchemexpress.comveeprho.com This precision is essential for understanding the drug's behavior in the body and for regulatory submissions. metsol.com
Compound Names Mentioned
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H36O7 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H36O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-20,22-24,30H,5-8,12-14H2,1-4H3/t18-,19-,20-,22+,23?,24+,25-,26-,27+/m0/s1/i1D3,5D2,6D2,23D |
InChI Key |
QZIYSFVNRMBENV-FTZHOXAGSA-N |
Isomeric SMILES |
[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 21 Acetyloxy Budesonide D8
Strategies for Deuterium (B1214612) Incorporation in Steroid Scaffolds
The introduction of deuterium into steroid molecules is a critical step for creating internal standards for mass spectrometry-based quantification. arkat-usa.orgdshs-koeln.de The stability and location of the deuterium atoms are paramount. While general methods exist for labeling the steroid hydrocarbon skeleton, the synthesis of budesonide-d8 (B1281438) derivatives typically involves the use of a deuterated building block to form the C-16, C-17 acetal (B89532). cymitquimica.compharmaffiliates.com
Site-specific or regioselective deuteration allows for the precise placement of deuterium atoms, which is crucial for mechanistic studies and for creating stable labeled compounds where the label is not lost through chemical exchange. arkat-usa.orgsnnu.edu.cn Various methods have been developed for the regioselective deuteration of steroids. rsc.orgresearchgate.net
For many steroids, functional groups like double bonds and alcohols are key starting points for introducing deuterium. arkat-usa.org For instance, catalytic reduction of a double bond with deuterium gas (D₂) can introduce deuterium, although controlling regioselectivity can be challenging if multiple double bonds are present. arkat-usa.org
In the specific case of 21-Acetyloxy Budesonide-d8, the deuterium atoms are located on the butylidene group, not the steroid core itself. cymitquimica.compharmaffiliates.com This is achieved by reacting the 16α,17α-diol of the budesonide (B1683875) precursor with a deuterated version of butyraldehyde (B50154) (butanal). This reaction forms the characteristic acetal (or ketal) structure of budesonide. The synthesis therefore relies on the availability of butanal-d8, where all eight hydrogen atoms have been replaced by deuterium. This approach ensures that the deuterium label is incorporated at a specific, stable position late in the synthetic sequence. arkat-usa.org
General techniques for deuterating specific positions on the steroid ring, such as the C-19 methyl group or at positions alpha to a ketone, have also been developed and are summarized below. nih.govnih.govresearchgate.net
| Deuteration Strategy | Target Position(s) | Method | Reference |
| H/D Exchange | α-position to ketones | Base-catalyzed exchange using D₂O as the deuterium source. | researchgate.netscielo.br |
| Catalytic Reduction | C-C double bonds | Reduction using deuterium gas (D₂) with a metal catalyst like Palladium on carbon (Pd/C). | arkat-usa.org |
| Organometallic Reaction | C-19 methyl group | Reaction of a tricyclic precursor with deuterated methyl iodide (CD₃I). | nih.govnih.gov |
| Reduction of Carbonyl | Hydroxyl positions | Reduction of a ketone with a deuterated hydride reagent like Sodium borodeuteride (NaBD₄). | researchgate.net |
This table presents various regioselective deuteration techniques applicable to steroid scaffolds.
The synthesis of isotopically labeled steroids relies heavily on the use of commercially available or synthetically prepared deuterated reagents. arkat-usa.org The choice of reagent depends on the desired location of the deuterium label and the functional groups present on the steroid precursor.
For this compound, the key reagent is butanal-d8 . This aldehyde is used in an acid-catalyzed reaction with the 16α, 17α-dihydroxy precursor to form the deuterated acetal.
Other common deuterated reagents used in general steroid synthesis include:
Deuterium oxide (D₂O): A common and inexpensive source of deuterium, often used in acid- or base-catalyzed hydrogen-deuterium (H/D) exchange reactions to label positions adjacent to carbonyl groups or other acidic protons. arkat-usa.orgsnnu.edu.cn
Deuterated reducing agents: Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄) are used to reduce carbonyls (ketones, aldehydes, esters) to deuterated alcohols. arkat-usa.orgresearchgate.net
Deuterium gas (D₂): Used for the catalytic hydrogenation of carbon-carbon double or triple bonds, introducing two deuterium atoms across the bond. arkat-usa.org
Deuterated alkylating agents: Reagents such as methyl iodide-d₃ (CD₃I) are used to introduce deuterated methyl groups. nih.gov
| Deuterated Reagent | Chemical Formula | Primary Application in Steroid Synthesis | Reference |
| Deuterium Oxide | D₂O | H/D exchange reactions, often catalyzed by acid or base. | arkat-usa.orgsnnu.edu.cn |
| Sodium Borodeuteride | NaBD₄ | Reduction of aldehydes and ketones to deuterated alcohols. | researchgate.net |
| Lithium Aluminum Deuteride | LiAlD₄ | Potent reduction of esters, carboxylic acids, and ketones. | arkat-usa.org |
| Methyl Iodide-d₃ | CD₃I | Introduction of a trideuterated methyl group. | nih.gov |
| Butanal-d8 | C₄D₈O | Acetal formation for Budesonide-d8 synthesis. | cymitquimica.com |
This table summarizes common deuterated reagents and their applications in the synthesis of labeled steroids.
Chemical Derivatization Routes for Acetylation of Steroid Hydroxyl Groups
The final step in the synthesis of this compound is the acetylation of the primary hydroxyl group at the C-21 position. This esterification is a common strategy to modify the properties of corticosteroids. rsc.org Achieving selective acetylation at C-21 is crucial, especially in the presence of other hydroxyl groups, such as the one at C-11 in budesonide. The primary C-21 hydroxyl is generally more reactive than the tertiary C-17 (if unprotected) or the hindered secondary C-11 hydroxyl group, allowing for regioselective derivatization under controlled conditions. nih.gov
Several methods have been established for the acetylation of steroid hydroxyl groups:
Acetic Anhydride with Pyridine (B92270): This is a classic and widely used method. researchgate.net Pyridine acts as both a solvent and a catalyst. The reaction is typically effective and can be performed under relatively mild conditions to achieve quantitative acetylation of primary hydroxyls. researchgate.net
Isopropenyl Acetate (B1210297) with an Acid Catalyst: This method can be used for the acetylation of hydroxyl groups, including the more hindered tertiary 17α-hydroxyl group under certain conditions. acs.org
Ketene (B1206846): While highly reactive, ketene can be used for acetylation. Its use for tertiary alcohols often requires strongly acidic or basic conditions, but it is effective for primary and secondary alcohols under milder, near-neutral conditions. google.com
Enzymatic Acetylation: Biocatalytic methods offer high regioselectivity. For example, specific acetyltransferases can selectively acetylate hydroxyl groups on the steroid scaffold, avoiding the need for protecting groups and harsh reagents. rsc.orgnih.gov A strain of Clostridium sporogenes has been shown to possess an enzyme capable of selectively acetylating the 21-hydroxyl function of certain corticosteroids. nih.gov
For the synthesis of budesonide derivatives, chemical methods such as reaction with an activated acetic acid derivative (like an acid chloride or anhydride) in the presence of a base are common. nih.gov
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is essential to maximize yield, ensure purity, and control the regioselectivity of the synthetic steps. google.com For the synthesis of this compound, optimization would focus on both the acetal formation and the final acetylation step.
Acetal Formation:
Catalyst: The reaction is typically acid-catalyzed. The choice and amount of acid (e.g., perchloric acid, p-toluenesulfonic acid) must be optimized to achieve a reasonable reaction rate without causing degradation of the steroid. google.com
Stoichiometry: The molar ratio of the budesonide precursor diol to the deuterated butyraldehyde needs to be controlled to drive the reaction to completion.
Water Removal: As acetal formation is a reversible reaction that produces water, continuous removal of water (e.g., by azeotropic distillation) is necessary to shift the equilibrium towards the product.
Solvent and Temperature: Inert solvents like dioxane or tetrahydrofuran (B95107) are often used. scielo.br The reaction temperature is controlled to balance the reaction rate with the potential for side reactions. google.com
Acetylation:
Reagent Concentration: The amount of the acetylating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine or DMAP) is optimized to ensure complete reaction at the C-21 position while minimizing side reactions, such as acetylation of the C-11 hydroxyl. nih.gov
Temperature and Time: Reactions are often run at controlled temperatures (e.g., 0°C to room temperature) to enhance selectivity. nih.govgoogle.com Reaction progress is monitored (e.g., by TLC or HPLC) to determine the optimal reaction time. nih.gov
A study on the synthesis of budesonide conjugates used EDCI and DMAP in dichloromethane, with the reaction stirred at 30°C for 2 hours, illustrating typical conditions for modifying the C-21 position. nih.gov
Purification and Isolation Techniques for Labeled Steroid Acetates
After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and any byproducts. The purity of the final labeled compound is critical for its use as an internal standard. dshs-koeln.de A combination of extraction and chromatographic techniques is typically employed.
Extraction: The reaction mixture is first worked up, often by quenching the reaction and then performing a liquid-liquid extraction to separate the organic product from aqueous soluble impurities. The organic phase is washed, dried, and the solvent is evaporated. nih.govscielo.br
Chromatography: This is the primary method for purifying steroids and their derivatives. psu.edu
Flash Column Chromatography: Silica gel is commonly used as the stationary phase. The crude product is loaded onto the column, and a solvent system of appropriate polarity is used to elute the components, separating the desired product from impurities. scielo.br
High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, can be used for final purification to achieve very high purity. researchgate.net Both normal-phase and reversed-phase columns can be used depending on the polarity of the steroid acetate.
Crystallization: If the final product is a solid, recrystallization from a suitable solvent system is an effective method for purification, often used after initial chromatographic separation. nih.gov
The purity and identity of the final this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and location of the deuterium label, and Mass Spectrometry (MS) to confirm the molecular weight and isotopic enrichment. dshs-koeln.denih.gov
Advanced Analytical Characterization of 21 Acetyloxy Budesonide D8
Mass Spectrometry Applications for Isotopic Purity and Structural Confirmation
Mass spectrometry (MS) is a cornerstone technique for the analysis of deuterated compounds, providing detailed information on molecular weight, isotopic distribution, and structure. sciex.com When coupled with liquid chromatography (LC-MS), it has become a sensitive and specific technique for steroid analysis. sciex.comnih.gov
High-resolution mass spectrometry (HRMS) is essential for unequivocally determining the elemental composition and confirming the isotopic enrichment of 21-Acetyloxy Budesonide-d8 (B1281438). Unlike unit mass resolution instruments, HRMS instruments like Time-of-Flight (TOF) or Orbitrap can measure mass-to-charge ratios (m/z) with high accuracy, typically to four or more decimal places. sciex.comnih.gov This capability allows for the clear differentiation between the deuterated compound and its non-labeled counterpart, as well as the resolution of its various isotopologues.
The primary goal is to verify the incorporation of eight deuterium (B1214612) atoms. This is achieved by comparing the experimentally measured accurate mass of the protonated molecule [M+H]⁺ with its calculated theoretical mass. Furthermore, HRMS analysis provides a detailed profile of the isotopic distribution, which is crucial for assessing isotopic purity. By analyzing the relative intensities of the signals corresponding to the d0 to d8 species, the percentage of the desired d8 isotopologue can be quantified, ensuring it meets the stringent requirements for use as an internal standard. frontiersin.org A high isotopic purity minimizes interference from lower-labeled species, which could compromise the accuracy of quantitative assays.
Interactive Data Table: Theoretical Mass of 21-Acetyloxy Budesonide (B1683875) Isotopologues
| Isotopologue | Molecular Formula | Theoretical Exact Mass (monoisotopic) |
|---|---|---|
| 21-Acetyloxy Budesonide | C₂₇H₃₆O₇ | 472.2461 |
| 21-Acetyloxy Budesonide-d1 | C₂₇H₃₅D₁O₇ | 473.2524 |
| 21-Acetyloxy Budesonide-d7 | C₂₇H₂₉D₇O₇ | 479.2899 |
| 21-Acetyloxy Budesonide-d8 | C₂₇H₂₈D₈O₇ | 480.2962 |
Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure by fragmenting a selected precursor ion and analyzing its resulting product ions. nationalmaglab.org This process, often involving Collision-Induced Dissociation (CID), provides a fragmentation fingerprint that is characteristic of the molecule's structure. frontiersin.org For this compound, MS/MS is used to verify that the deuterium atoms are located on the butylidene moiety as intended.
Interactive Data Table: Exemplary MS/MS Transitions for Budesonide and its Deuterated Analog
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Description |
|---|---|---|---|
| Budesonide | 431.2 | 147.1 | Common fragment used for quantification. nih.gov |
Electrospray ionization (ESI) is the preferred ionization method for analyzing corticosteroids like this compound by LC-MS. researchgate.netrsc.org As a soft ionization technique, ESI allows the transfer of intact molecules from the liquid phase to the gas phase with minimal in-source fragmentation. oup.com Steroids, which lack easily ionizable basic or acidic groups, are typically ionized in ESI via the formation of adducts, most commonly protonated molecules [M+H]⁺ in positive ion mode or other adducts depending on the mobile phase composition. researchgate.netnih.gov
The efficiency of steroid ionization can be influenced by several factors, including the composition of the mobile phase (e.g., water/acetonitrile (B52724) gradients), pH, and the presence of additives. rsc.orgnih.gov For budesonide and related compounds, positive ESI mode is frequently employed, often yielding a strong signal for the protonated molecule which is then used for quantification or further MS/MS fragmentation. nih.govsciex.com The use of a heated ESI probe can enhance desolvation and improve sensitivity, which is crucial for detecting low concentrations in biological matrices. shimadzu.co.kr Negative ESI has also been successfully applied for the analysis of budesonide and its metabolites. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise location of atoms within a molecule. uobasrah.edu.iq For isotopically labeled compounds, specific NMR methods can directly observe the isotope or infer its position through its effects on neighboring nuclei.
Deuterium (²H) NMR spectroscopy is the most direct method for confirming the site-specific placement of deuterium labels. nih.gov Since the ²H nucleus is NMR-active, a ²H NMR spectrum of this compound will show signals corresponding to each unique deuterium environment. For this compound, the spectrum is expected to show resonances in the aliphatic region consistent with the deuterium atoms on the butylidene group.
The chemical shift of the deuterium signal provides information about its electronic environment, confirming its position on the propyl chain of the butylidene acetal (B89532). iaea.org Crucially, the absence of deuterium signals at other positions in the steroid backbone confirms that the labeling is highly site-specific and that no isotopic scrambling has occurred during the synthesis of the compound. Quantitative ²H NMR can also be used in conjunction with ¹H NMR to determine the isotopic abundance with high accuracy. wiley.comresearchgate.net
A combination of proton (¹H) and carbon-13 (¹³C) NMR provides a comprehensive confirmation of the molecule's structure and the location of the deuterium label. nih.gov
In the ¹H NMR spectrum of this compound, the most telling evidence for successful deuteration is the disappearance of the proton signals corresponding to the butylidene group, which would be present in the spectrum of the non-deuterated compound. The integration of the remaining proton signals should correspond to the protons on the steroid backbone and the acetyl group.
The ¹³C NMR spectrum provides complementary information. libretexts.org While a proton-decoupled ¹³C NMR spectrum will show signals for all carbon atoms in the molecule, the carbons directly bonded to deuterium atoms will exhibit distinct characteristics. researchgate.net These carbons will show an isotopic shift (typically a small upfield shift) compared to their non-deuterated counterparts. Furthermore, due to C-D coupling, these signals may appear as multiplets (e.g., a triplet for a CD₂ group) in a proton-decoupled spectrum. researchgate.net Employing simultaneous proton and deuterium decoupling (¹³C{¹H, ²H}) can simplify these multiplets back into singlets, aiding in spectral assignment. researchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate the proton and carbon signals, providing definitive structural assignment for the entire molecule. nih.govillinois.edu
Interactive Data Table: Expected NMR Observations for the Butylidene Group
| Nucleus | 21-Acetyloxy Budesonide (Non-labeled) | This compound | Rationale |
|---|---|---|---|
| ¹H NMR | Signals present for -CH₂-CH₂-CH₃ | Signals absent | Substitution of protons with deuterium eliminates ¹H signals. |
| ¹³C NMR | Singlets for each carbon | Isotope-shifted multiplets (or singlets with ²H decoupling) | C-D coupling and isotope effects alter signal appearance. researchgate.net |
| ²H NMR | No signals | Signals present for -CD₂-CD₂-CD₃ | Direct detection of deuterium nuclei at labeled sites. nih.gov |
Chromatographic Separation Techniques for Labeled Steroids
Chromatographic techniques are fundamental for the separation and purification of steroids from complex mixtures. tandfonline.comcolab.ws The use of deuterium-labeled steroids, known as isotopic analogues, is a well-established principle in isotope dilution analysis. nih.gov High-resolution chromatographic methods are capable of separating the labeled compound from its endogenous, unlabeled form, allowing for precise quantification. nih.gov The introduction of a deuterium label into the steroid structure, such as in the C-19 angular methyl group, creates a stable marker that is inert to normal chemical exchange processes, making it ideal for mass spectrometric studies. nih.gov
Liquid Chromatography (LC) Method Development and Optimization
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of budesonide and its related compounds. nih.gov Method development often involves modifying existing procedures to suit specific analytical needs, such as the simultaneous determination of budesonide and its derivatives in various formulations or biological media. nih.gov Optimization focuses on achieving a single, sharp peak for the analyte, separated from any degradation products or other interfering substances. researchgate.net Key to this process is the selection of an appropriate internal standard to ensure higher accuracy and precision. nih.gov
Reversed-Phase Liquid Chromatography (RP-LC) Applications
Reversed-Phase High-Performance Liquid Chromatography (RP-LC) is the most common and successful technique for the analytical separation of budesonide and its epimers. google.com This method typically utilizes a non-polar stationary phase, such as a C18 or C8 column, and a polar mobile phase. google.comasianpubs.orgresearchgate.net The European Pharmacopoeia describes an RP-HPLC method specifically for separating the C22R and C22S epimers of budesonide. google.com The versatility of RP-LC allows for its application in quantifying budesonide in various pharmaceutical dosage forms and for stability-indicating assays. asianpubs.orgrjptonline.org
Several studies have detailed validated RP-LC methods for budesonide analysis, demonstrating the technique's reliability. These methods are characterized by specific chromatographic conditions to achieve optimal separation and detection.
Table 1: Examples of RP-LC Method Parameters for Budesonide Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
|---|---|---|---|---|
| Waters µ-Bondapak C18 (250 mm × 4.6 mm, 5 µm) | Acetonitrile–monobasic sodium phosphate (B84403) buffer 0.025 M (55:45, pH 3.2) | 1.0 | UV at 244 nm | nih.govmui.ac.ir |
| Reverse phase C-18 | Methanol (B129727) and water (80:20 v/v) | 0.8 | UV at 241 nm | asianpubs.org |
| Zorbox C18 | Formic acid: acetonitrile: methanol (25: 10: 65) | 1.0 | PDA at 240 nm | researchgate.netrjptonline.org |
Gas Chromatography (GC) Applications for Volatile Derivatives
While LC is more common for non-volatile compounds like steroids, Gas Chromatography (GC) can be employed following a derivatization step. mdpi.com Glucocorticoids like budesonide are not sufficiently volatile for direct GC analysis. mdpi.com Therefore, they must be chemically modified to increase their volatility. A common derivatization process involves treating the dried residue of the steroid with a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (TSIM), N,O-Bis(trimethylsilyl)acetamide (BSA), and Trimethylchlorosilane (TMCS), and heating the mixture. mdpi.com The resulting trimethylsilyl (B98337) (TMS) derivatives are then suitable for injection into the GC system. mdpi.compsu.edu
GC analysis of derivatized glucocorticoids is often performed on columns like the HP-1, with a programmed temperature gradient to ensure separation. mdpi.com For example, a typical method might start at 200°C, ramp up to 320°C, and use helium as the carrier gas. mdpi.com
Coupling Chromatography with Mass Spectrometry (LC-MS/MS, GC-MS)
The coupling of chromatographic separation with mass spectrometry detection provides unparalleled selectivity and sensitivity for steroid analysis. researchgate.netnih.gov LC-tandem mass spectrometry (LC-MS/MS) is considered the gold-standard approach for analyzing steroids in biological fluids, having superseded less specific immunoassays. researchgate.netbioscientifica.com The use of stable isotope-labeled internal standards, such as deuterated steroids, is essential in these methods to correct for analyte loss during sample preparation and to account for matrix effects, thereby improving sensitivity, precision, and accuracy. researchgate.netbioscientifica.comveeprho.com 6β-Hydroxy this compound, a related labeled compound, is explicitly used as an internal standard to enable precise quantification of budesonide in biological samples via mass spectrometry and liquid chromatography. veeprho.com
In LC-MS/MS, multiple reaction monitoring (MRM) mode is frequently used to enhance selectivity, where specific precursor-to-fragment ion transitions are monitored for each analyte. researchgate.netnih.gov This allows for the simultaneous quantification of multiple steroids in a single, rapid analytical run. bioscientifica.comnih.gov Similarly, GC coupled with high-resolution mass spectrometry (GC-HRMS) provides sufficient structural diagnostic ions with high mass accuracy, which is valuable for differentiating between similar steroid structures and identifying unknown substances. mdpi.com
Analytical Method Validation for Quantitative Research Applications
For quantitative research, it is crucial that the analytical methods used are thoroughly validated to ensure the reliability and accuracy of the data. researchgate.net Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the Food and Drug Administration (FDA), and assesses various parameters including specificity, linearity, accuracy, precision, and sensitivity. rjptonline.orgresearchgate.netnih.gov The use of deuterated internal standards is a key component of robust validation, as they help to correct for variations in sample preparation and analysis. researchgate.netresearchgate.net
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For methods employing this compound as an internal standard for the quantification of budesonide, these limits are determined for the target analyte, budesonide, itself.
In a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the determination of budesonide in human plasma, a Lower Limit of Quantification (LLOQ) of 2 pg/mL was achieved. sciex.com This level of sensitivity is essential for pharmacokinetic studies where plasma concentrations of budesonide can be exceedingly low due to its high potency and extensive first-pass metabolism. shimadzu.co.kr Another study established a method with a linear range of 10-1200 pg/mL for budesonide, indicating a well-defined LLOQ at the lower end of this range. nih.gov
The following table summarizes the LOD and LOQ values for budesonide from analytical methods that would typically employ a deuterated internal standard like this compound.
| Parameter | Matrix | Value | Analytical Technique |
| LOD | Plasma | 0.1 µg/mL | HPLC-UV |
| LOQ | Plasma | 0.25 µg/mL | HPLC-UV |
| LLOQ | Human Plasma | 2 pg/mL | LC-MS/MS |
| LLOQ | Human Plasma | 10 pg/mL | LC-ESI-MS/MS |
Data derived from studies on budesonide analysis. sciex.comnih.govresearchgate.net
Evaluation of Recovery, Repeatability, and Reproducibility
The reliability of an analytical method is underpinned by its recovery, repeatability, and reproducibility. These parameters ensure that the method consistently and accurately measures the analyte of interest across different conditions. In the context of using this compound, these validation parameters are assessed for the entire analytical procedure of the target analyte, budesonide. The deuterated internal standard plays a pivotal role in correcting for variability during sample preparation and analysis, thereby improving these metrics.
Recovery: The extraction recovery of an analyte from the sample matrix is a measure of the efficiency of the extraction procedure. In a study utilizing a solid-phase extraction (SPE) method for budesonide from human plasma, with budesonide-d8 as the internal standard, the extraction recoveries were found to be between 84.7% and 89.4%. nih.gov This high and consistent recovery is indicative of an efficient and robust sample preparation process. Another study reported an absolute recovery of 67% for budesonide using a semi-automated sample preparation procedure. researchgate.net
Repeatability and Reproducibility: Repeatability (intra-assay precision) refers to the closeness of agreement between successive measurements carried out under the same conditions, while reproducibility (inter-assay precision) assesses the agreement between measurements performed under changed conditions (e.g., on different days or by different analysts). The use of a deuterated internal standard like this compound significantly enhances both repeatability and reproducibility by compensating for variations in sample handling, injection volume, and ionization efficiency in mass spectrometry.
One comprehensive method validation for budesonide in dog plasma using d8-budesonide as an internal standard confirmed the method's robustness with respect to repeatability and reproducibility. nih.gov In another analysis, the precision and accuracy of the method for budesonide met the bioanalytical acceptance criteria, with the coefficient of variation (%CV) for calibration standards being within ±15% (and ±20% at the LLOQ level). sciex.com
The table below presents findings on recovery and precision from relevant studies.
| Parameter | Details | Value |
| Extraction Recovery | Budesonide from human plasma | 84.7% - 89.4% |
| Absolute Recovery | Budesonide from plasma | 67% |
| Repeatability (Intra-assay Precision) | %CV at various concentrations | <9% |
| Reproducibility (Inter-assay Precision) | %CV at various concentrations | <9% |
Data compiled from studies on budesonide analysis utilizing deuterated internal standards. nih.govresearchgate.net
Applications in Preclinical and in Vitro Metabolic Research
Role of 21-Acetyloxy Budesonide-d8 (B1281438) as an Internal Standard in Bioanalytical Assays
In the development and validation of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are considered the gold standard for achieving accuracy and precision. researchgate.net 21-Acetyloxy Budesonide-d8 fulfills this role for the quantification of 21-Acetyloxy Budesonide (B1683875) in complex biological samples.
The development of robust quantitative methods for steroids like budesonide and its derivatives in non-human biological matrices is essential for preclinical pharmacokinetic and toxicokinetic studies. Methodologies often involve the use of a deuterated internal standard, such as Budesonide-d8, which is analogous to the role of this compound. lcms.cznih.govsciex.com The process typically includes sample preparation, chromatographic separation, and mass spectrometric detection.
Sample preparation often utilizes solid-phase extraction (SPE) to isolate the analyte and internal standard from interfering matrix components. nih.govsciex.com The extracted samples are then analyzed by LC-MS/MS, where the compounds are separated chromatographically before being ionized and detected. nih.gov The use of the deuterated internal standard allows for accurate quantification even at very low concentrations, with methods for similar compounds achieving lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range. lcms.czsciex.com
Table 1: Representative Parameters for LC-MS/MS Method Development This table is generated based on typical parameters found in bioanalytical methods for related steroid compounds.
| Parameter | Description |
|---|---|
| Chromatography | Reversed-phase on a C18 column with gradient elution. nih.gov |
| Mobile Phase | A mixture of aqueous solvent (e.g., water with formic acid) and organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+). sciex.com |
| Detection Mode | Multiple Reaction Monitoring (MRM). sciex.com |
| Internal Standard | Stable isotope-labeled analogue (e.g., this compound). nih.gov |
| Calibration Range | Typically spans from low pg/mL to ng/mL concentrations. nih.gov |
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, represent a significant challenge in LC-MS/MS-based bioanalysis. chromatographyonline.comchromatographyonline.com Deuterated internal standards like this compound are the most effective tools for mitigating these effects. chromatographyonline.comtexilajournal.com
The underlying strategy is that the deuterated standard, being chemically and physically almost identical to the analyte, co-elutes during chromatography. chromatographyonline.com Consequently, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. chromatographyonline.comtexilajournal.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects is normalized, leading to improved accuracy and reproducibility of the measurement. researchgate.net
However, a potential complication can arise from the "isotope effect," where the presence of deuterium (B1214612) atoms can sometimes cause a slight shift in retention time, leading to incomplete co-elution of the analyte and the internal standard. researchgate.netchromatographyonline.com If this separation occurs in a region of changing ion suppression, the analyte and the standard may experience differential matrix effects, which can compromise the accuracy of the assay. researchgate.netmyadlm.org Therefore, ensuring complete or near-complete co-elution is a critical aspect of method development. chromatographyonline.com
Elucidation of Metabolic Pathways Using Deuterated Tracers
Stable isotope tracers, such as this compound, are invaluable in metabolism studies. By introducing the labeled compound into a biological system, researchers can track its transformation and identify resulting metabolites with high confidence. nih.gov This approach, often referred to as isotope tracing, leverages the unique mass signature of the deuterated compound. researchgate.net
The liver is the primary site of drug metabolism, driven by a host of enzymes. researchgate.net In vitro systems that model hepatic metabolism are crucial for preclinical drug development. The most common models include subcellular fractions like liver microsomes and S9 fractions, as well as intact cells like primary hepatocytes. researchgate.netdls.com
Liver Microsomes : These are vesicles of the endoplasmic reticulum that contain a high concentration of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. nih.gov They are widely used to study Phase I and some Phase II metabolic reactions, assess metabolic stability, and identify metabolites. researchgate.netnih.gov For budesonide, metabolism is mainly catalyzed by the CYP3A4 enzyme. tga.gov.au
Hepatocytes : As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors, offering a more physiologically relevant model that can investigate both Phase I and Phase II metabolism, as well as transport mechanisms. dls.comnih.gov
In these systems, this compound would be incubated with the microsomes or hepatocytes, and the resulting mixture would be analyzed over time to identify the deuterated metabolites formed. nih.gov
The key advantage of using a deuterated tracer is the ease of metabolite detection. When the sample is analyzed by mass spectrometry, metabolites derived from this compound will exhibit a characteristic isotopic pattern. nih.gov Specifically, the mass spectrum will show a "doublet" of peaks for the metabolite—one for the naturally occurring isotopes and another, more intense peak shifted by the mass of the deuterium atoms. nih.gov This "isotope cluster" technique allows for the rapid differentiation of drug-related material from endogenous components in the complex biological matrix. nih.govcapes.gov.br
Further structural information is obtained through tandem mass spectrometry (MS/MS). By fragmenting the parent ion of a suspected metabolite, a fragmentation pattern is generated. This pattern, when compared to the fragmentation of the parent drug, can reveal the site of metabolic modification (e.g., hydroxylation, demethylation). The mass shifts in the fragment ions also help confirm the structure of the metabolite. nih.govscirp.org
The metabolism of corticosteroids like budesonide involves both Phase I and Phase II reactions, which can be effectively studied using deuterated tracers. nih.gov
Phase I Reactions : These are functionalization reactions that introduce or expose polar groups. For budesonide, Phase I metabolism is extensive and primarily mediated by CYP3A4. tga.gov.audrugbank.com Key reactions include:
Hydroxylation : The formation of hydroxylated metabolites is a major pathway. 6β-hydroxybudesonide is a primary metabolite. nih.govnih.gov
Acetal (B89532) Cleavage : A substrate-selective pathway leads to the cleavage of the 16α,17α-acetal group, resulting in the formation of 16α-hydroxyprednisolone, another major metabolite with significantly lower glucocorticoid activity. tga.gov.aunih.govnih.govpatsnap.com
Other Oxidative and Reductive Reactions : Minor pathways include oxidation of the C11 hydroxyl group and reduction of the C20 carbonyl group. nih.gov
Phase II Reactions : These are conjugation reactions where an endogenous molecule is attached to the drug or its Phase I metabolite, increasing water solubility to facilitate excretion. For budesonide metabolites, this can involve conjugation, such as glucuronidation, although metabolites are mainly excreted in their free (unconjugated) form. tga.gov.aunih.gov
By tracking the appearance of deuterated molecules corresponding to these modifications, researchers can map the complete metabolic profile of the parent compound.
Table 2: Major Metabolic Pathways and Metabolites of Budesonide This table summarizes the primary metabolic transformations applicable to the budesonide structure.
| Metabolic Reaction | Metabolite | Metabolic Phase | Key Enzyme |
|---|---|---|---|
| 6β-Hydroxylation | 6β-hydroxybudesonide | Phase I | CYP3A4 tga.gov.au |
| Acetal Group Cleavage | 16α-hydroxyprednisolone | Phase I | CYP3A4 tga.gov.aunih.gov |
| 23-Hydroxylation | 23-hydroxybudesonide | Phase I | Not Specified |
| Oxidation of C11-OH | 11-keto-budesonide | Phase I | Not Specified |
| Reduction of C20-C=O | 20-dihydro-budesonide | Phase I | Not Specified |
| Conjugation | Glucuronide conjugates | Phase II | UGTs |
Investigation of Enzyme Kinetics and Metabolic Stability in Preclinical Models
The metabolic stability and enzyme kinetics of a compound are fundamental parameters in preclinical drug development. For this compound, these investigations primarily revolve around its interaction with major drug-metabolizing enzymes. Although it is a deuterated analog, its metabolic profile is considered representative of the non-labeled 21-Acetyloxy Budesonide.
Cytochrome P450 (CYP) Enzyme-Mediated Metabolism Studies (In Vitro)
In vitro studies utilizing human liver microsomes are instrumental in characterizing the CYP-mediated metabolism of xenobiotics. Budesonide, the parent compound of this compound, is extensively metabolized by the CYP3A subfamily, with CYP3A4 being the predominant enzyme responsible for its clearance. researchgate.nettandfonline.com The primary metabolic pathways involve hydroxylation, leading to the formation of metabolites with significantly lower glucocorticoid activity, such as 16α-hydroxyprednisolone and 6β-hydroxybudesonide.
The metabolic efficiency of CYP3A isoforms for budesonide has been shown to follow the order of CYP3A4 > CYP3A5 > CYP3A7. nih.gov This differential activity underscores the importance of considering genetic polymorphisms in CYP3A5 when evaluating the metabolism of budesonide and its derivatives in diverse populations.
Table 1: Comparative Metabolic Efficiency of CYP3A Isoforms for Budesonide
| CYP Isoform | Relative Metabolic Efficiency |
| CYP3A4 | Most Efficient |
| CYP3A5 | Moderately Efficient |
| CYP3A7 | Least Efficient |
| This table illustrates the relative rates of metabolism of budesonide by different CYP3A enzymes, with CYP3A4 being the most active. |
Esterase Hydrolysis of the Acetate (B1210297) Moiety
Quantitative data on the esterase-mediated hydrolysis of this compound is scarce. However, research on other corticosteroid esters provides a relevant framework. For instance, studies on loteprednol (B1675157) etabonate and etiprednol (B10858132) dicloacetate, both corticosteroid soft drugs, have demonstrated that they are primarily deactivated by esterases in human plasma. nih.gov The half-life for the hydrolysis of these compounds in plasma varies, with etiprednol dicloacetate being hydrolyzed approximately 10 times faster than loteprednol etabonate (t1/2 = 1.35 h vs. 12.07 h, respectively). nih.gov
Table 2: Comparative Plasma Hydrolysis Half-Lives of Corticosteroid Esters
| Compound | Hydrolysis Half-Life (t1/2) in Human Plasma |
| Etiprednol Dicloacetate | 1.35 ± 0.08 hours |
| Loteprednol Etabonate | 12.07 ± 0.52 hours |
| This table provides a comparison of the rate of hydrolysis for two different corticosteroid esters in human plasma, demonstrating the variability in esterase activity based on the substrate. nih.gov |
Pharmacokinetic and Adme Research Methodologies in Non Human Systems
Preclinical Pharmacokinetic Studies in Animal Models (e.g., Canine Plasma)
Preclinical pharmacokinetic studies in animal models are fundamental to understanding the absorption, distribution, metabolism, and excretion of a drug candidate. The dog is a frequently used model for corticosteroids due to physiological similarities to humans.
In a typical preclinical pharmacokinetic study involving a compound like budesonide (B1683875) in a canine model, a controlled-release formulation of the drug is administered orally. avma.orgnih.gov Blood samples are then collected at predetermined intervals to characterize the plasma concentration-time profile of the parent drug and its metabolites. avma.orgnih.gov
For instance, in a study evaluating the pharmacokinetics of budesonide in dogs with inflammatory bowel disease, each dog received a 3 mg/m² oral dose of a controlled-release formulation daily for 30 days. avma.orgnih.gov Plasma samples were obtained before the daily administration and at 0.5, 1, 2, 4, and 7 hours after drug administration on the first and eighth day of treatment. avma.orgnih.gov Urine samples were also collected to analyze the excretion of the drug and its metabolites. avma.orgnih.gov This experimental design allows for the assessment of drug absorption, metabolism, and potential accumulation over time. avma.org
The collection of biological fluids must be performed using methods that minimize stress to the animal, as stress can influence physiological parameters and affect drug metabolism. nih.gov For blood collection, peripheral venipuncture is a common and minimally invasive technique. researchgate.net The collected blood is typically placed in tubes containing an anticoagulant, centrifuged to separate the plasma, and then stored at low temperatures (e.g., -80°C) until analysis. researchgate.net
Table 1: Exemplary Experimental Design for a Pharmacokinetic Study of Budesonide in Canine Plasma| Parameter | Description |
|---|---|
| Animal Model | Dogs with inflammatory bowel disease |
| Drug Formulation | Controlled-release budesonide |
| Biological Fluid | Plasma and Urine |
| Sampling Time Points (Plasma) | Pre-dose, 0.5, 1, 2, 4, and 7 hours post-administration |
| Study Duration | Samples collected on Day 1 and Day 8 of a 30-day treatment period |
Following the analysis of drug concentrations in plasma samples, key pharmacokinetic parameters are estimated to describe the drug's behavior in the body. A study on budesonide in dogs with inflammatory bowel disease found that the highest plasma concentration of budesonide was detected at 1 hour after administration, while its metabolite, 16-α-hydroxyprednisolone, peaked at 2 hours. avma.orgnih.gov This indicates rapid absorption and metabolism of budesonide in this model. avma.org The study also observed drug accumulation with repeated dosing. avma.org
Table 2: Mean Peak Plasma Concentrations of Budesonide and its Metabolite in Dogs| Compound | Time to Peak Plasma Concentration (Tmax) on Day 1 |
|---|---|
| Budesonide | 1 hour |
| 16-α-hydroxyprednisolone | 2 hours |
In Vitro Absorption and Permeability Studies
In vitro models are crucial for predicting the oral absorption of drugs and for investigating the mechanisms of transport across the intestinal barrier.
The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established in vitro model for predicting the intestinal permeability of drugs. creative-bioarray.comnih.gov When cultured as a monolayer, Caco-2 cells differentiate to form tight junctions and express transporter proteins, mimicking the barrier properties of the intestinal epithelium. creative-bioarray.comnih.gov
In a typical Caco-2 permeability assay, the cells are grown on a semi-permeable membrane to form a monolayer. The test compound is then added to the apical (luminal) side, and its appearance on the basolateral (blood) side is measured over time. nih.gov The apparent permeability coefficient (Papp) is then calculated, which provides an estimate of the drug's potential for oral absorption. europa.eu
Table 3: In Vitro Transporter Interaction Profile of Budesonide| Transporter | Interaction |
|---|---|
| P-glycoprotein (P-gp) | Substrate |
| Breast Cancer Resistance Protein (BCRP) | Not a substrate or inhibitor |
| Organic Anion Transporters (OAT1, OAT3) | Not a substrate or inhibitor |
| Organic Cation Transporter (OCT2) | Not a substrate or inhibitor |
| Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3) | Not a substrate or inhibitor |
Distribution Studies in Non-Human Tissues and Biological Compartments
One study investigated the in vitro metabolism of several inhaled corticosteroids, including budesonide, in human lung precision-cut tissue slices. researchgate.net The results showed that budesonide was metabolized in the lung tissue, and it had the highest relative amount of fatty acid ester formation among the tested corticosteroids. researchgate.net After 24 hours of incubation, a significant amount of budesonide-related material remained in the lung tissue. researchgate.net This suggests that the lung is a site of both metabolism and retention for budesonide. researchgate.net
Table 4: In Vitro Metabolism and Retention of Budesonide in Human Lung Tissue Slices| Parameter | Finding |
|---|---|
| Metabolism in Lung Tissue | Metabolized, with formation of fatty acid conjugates |
| Retention in Lung Tissue | Significant amount of drug-related material detected after 24 hours |
Methodologies for Tissue Homogenate Preparation and Analysis
The quantification of "21-Acetyloxy Budesonide-d8" in non-human systems necessitates meticulous preparation of tissue samples to ensure accurate and reproducible results. The primary goal of these methodologies is to efficiently extract the analyte from the complex tissue matrix while minimizing interference from endogenous substances. The following sections detail the common procedures for tissue homogenization and subsequent analysis, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for steroid analysis. protocols.io
Tissue Homogenization
The initial step in preparing tissue samples is homogenization, which involves disrupting the tissue structure to release the cellular contents, including the target analyte. The choice of homogenization technique can depend on the tissue type and the desired throughput.
Commonly used methods include:
Mechanical Homogenization: This involves using a rotor-stator homogenizer or a bead beater to physically break down the tissue. For instance, a protocol for RNA and protein extraction suggests vigorous homogenization in 5-second bursts at maximum speed until a uniform consistency is achieved. duke.edu Another method describes placing tissue pieces in a glass tube homogenizer and grinding them with a pestle on ice until no visible chunks remain. vanderbilt.edu
Sonication: This method uses high-frequency sound waves to disrupt the tissue. A procedure for tissue protein extraction involves sonicating the sample on ice for several cycles. vanderbilt.edu
Manual Grinding: For smaller or more delicate tissues, manual grinding with a pestle in a microtube can be effective.
The tissue is typically weighed and homogenized in a specific buffer solution. The ratio of tissue to buffer is a critical parameter that needs to be optimized for different tissue types. For example, a protocol for protein extraction from approximately 250 mg of tissue suggests using 5 ml of T-PER reagent. vanderbilt.edu The homogenization process is often performed on ice to minimize enzymatic degradation of the analyte. vanderbilt.edu
Extraction of "this compound"
Following homogenization, the "this compound" must be extracted from the homogenate. This step is crucial for isolating the analyte from proteins, lipids, and other matrix components that can interfere with the analysis. The most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE): LLE is a widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the tissue homogenate) and an organic solvent.
A representative LLE protocol for steroids in serum involves the following steps:
Addition of an organic solvent, such as methyl tert-butyl ether (MTBE), to the sample.
Vortexing the mixture to facilitate the transfer of the analyte into the organic phase.
Centrifugation to separate the organic and aqueous layers.
Transferring the organic supernatant to a clean tube.
Evaporation of the solvent under a stream of nitrogen.
Reconstitution of the dried residue in a solvent compatible with the LC-MS/MS system. nih.gov
For steroid esters, a combination of solvents may be used. For example, a protocol for analyzing steroid esters in bovine serum uses a mixture of heptane (B126788) and ethyl acetate (B1210297) for extraction. wur.nl
Solid-Phase Extraction (SPE): SPE is another common technique for sample cleanup and concentration. It involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a different solvent. Mixed-mode SPE, which utilizes multiple retention mechanisms, can be particularly effective for cleaning up complex samples like tissue homogenates. u-szeged.hu An OASIS HLB column is an example of a sorbent used for the SPE of steroid esters. wur.nl
The selection of the extraction method and solvents is critical and depends on the physicochemical properties of "this compound" and the nature of the tissue matrix.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred analytical technique for quantifying steroids and their metabolites in biological samples due to its high sensitivity, selectivity, and accuracy. protocols.io
Chromatographic Separation: The extracted and reconstituted sample is injected into a liquid chromatograph. The separation of "this compound" from other components is typically achieved using a reversed-phase column, such as a C18 column. researchgate.net A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile) is commonly employed. researchgate.net
Mass Spectrometric Detection: After chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode is frequently used for the analysis of corticosteroids. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and its internal standard. The use of a deuterated internal standard, such as "Budesonide-d8," is crucial for accurate quantification as it compensates for matrix effects and variations in the analytical process. nih.gov
The table below summarizes typical parameters for an LC-MS/MS method for the analysis of a related compound, budesonide, which can be adapted for "this compound".
| Parameter | Typical Value | Source |
| Chromatography | ||
| Column | C18 reversed-phase | researchgate.net |
| Mobile Phase A | Water with 0.1% formic acid | researchgate.net |
| Mobile Phase B | Methanol or Acetonitrile (B52724) | researchgate.net |
| Flow Rate | 0.3 - 0.5 mL/min | nih.gov |
| Injection Volume | 5 - 20 µL | nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray (ESI+) | nih.gov |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor Ion (m/z) | Analyte-specific | |
| Product Ion (m/z) | Analyte-specific | |
| Internal Standard | Deuterated analog (e.g., Budesonide-d8) | nih.gov |
Method Validation: A developed analytical method must be validated to ensure its reliability. Validation parameters typically include linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect. nih.gov
The table below presents hypothetical validation data for a method to quantify "this compound" in a tissue homogenate, based on typical performance characteristics of similar assays.
| Validation Parameter | Result |
| Linearity (r²) | > 0.99 |
| Accuracy (% bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/g tissue |
| Extraction Recovery | 85 - 95% |
Mechanistic and Preclinical Pharmacological Investigations of Glucocorticoid Action
Receptor Binding and Ligand Affinity Studies (In Vitro)
The initial step in glucocorticoid action is the binding to its cognate receptor, the glucocorticoid receptor (GR). The affinity of this binding is a key determinant of the compound's potency.
Budesonide (B1683875) exhibits a high binding affinity for the glucocorticoid receptor. patsnap.comimmune-system-research.com Studies have shown that budesonide has a significantly higher affinity for the GR compared to endogenous corticosteroids like cortisol, with some reports indicating up to a 200-fold higher affinity. patsnap.com This high affinity allows it to effectively compete with endogenous glucocorticoids and elicit a potent anti-inflammatory response. patsnap.com The binding of budesonide to the GR initiates a conformational change in the receptor, leading to the dissociation of chaperone proteins such as heat shock proteins (HSPs). patsnap.com
Binding kinetics studies using human lung tissue have determined the association and dissociation constants for budesonide with the GR. nih.gov These studies provide a quantitative measure of the binding affinity and the stability of the drug-receptor complex. nih.gov The half-life of the budesonide-receptor complex has been measured to be approximately 4.6 hours. nih.gov
Table 1: Glucocorticoid Receptor Binding Kinetics of Budesonide
| Parameter | Value | Reference |
| Association Constant (kon) | 18.9 x 105 l mol-1 min-1 | nih.gov |
| Dissociation Constant (koff) | 25.0 x 10-4 min-1 | nih.gov |
| Equilibrium Dissociation Constant (KD) | 1.32 nmol/l | nih.gov |
| Relative Receptor Affinity (Dexamethasone = 100) | 855 | nih.gov |
| Half-life of Receptor Complex | 4.6 hours | nih.gov |
Competition binding assays are utilized to determine the relative affinity of a compound for a receptor by measuring its ability to displace a labeled ligand. In the context of glucocorticoids, these experiments have confirmed the high affinity of budesonide for the GR. nih.gov Such assays typically use a radiolabeled glucocorticoid, and the concentration of the unlabeled competitor (e.g., budesonide) required to displace 50% of the labeled ligand (IC50) is determined. These results are consistent with data from direct binding kinetics studies. nih.gov
Cellular Uptake and Intracellular Localization Studies (In Vitro)
Understanding how a drug enters a cell and where it localizes is crucial to understanding its mechanism of action.
Due to its lipophilic nature, budesonide can easily cross cell membranes via passive diffusion. immune-system-research.com Once inside the cell, it binds to the GR, which is predominantly located in the cytoplasm in its inactive state. immune-system-research.comnih.govnih.gov The use of labeled compounds, such as deuterated forms like 21-Acetyloxy Budesonide-d8 (B1281438), is instrumental in tracing the uptake and distribution of the drug within cellular compartments.
Upon binding to budesonide, the GR-ligand complex undergoes a conformational change and translocates to the nucleus. patsnap.comimmune-system-research.comnih.gov Immunocytochemical studies using monoclonal antibodies against the GR have demonstrated that in the absence of a ligand, the receptor is found in both the cytoplasm and the nucleus. nih.govoup.com However, upon administration of a glucocorticoid, there is a distinct shift in localization, with the GR becoming predominantly nuclear. nih.gov This translocation is a critical step for the complex to exert its effects on gene expression. nih.gov
Investigation of Gene Expression and Signaling Pathways (In Vitro/Preclinical)
The primary mechanism of action of glucocorticoids involves the modulation of gene expression.
Once in the nucleus, the budesonide-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. patsnap.comimmune-system-research.compatsnap.com This interaction can either enhance the transcription of anti-inflammatory genes (transactivation) or inhibit the transcription of pro-inflammatory genes (transrepression). immune-system-research.compatsnap.com
Studies in human airway epithelial cells have shown that budesonide significantly enhances the mRNA expression of several genes with anti-inflammatory properties, including:
FKBP5/FKBP51: Involved in a negative feedback loop for GR signaling. ersnet.org
TSC22D3/GILZ (Glucocorticoid-Induced Leucine Zipper): Represses inflammatory genes. ersnet.orgnih.gov
DUSP1/MKP1 (Dual Specificity Phosphatase 1): Also represses inflammatory genes. ersnet.org
ZFP36/TTP (Tristetraprolin): Another repressor of inflammatory genes. ersnet.org
NFKBIA/IKBA (Nuclear Factor of Kappa Light Polypeptide Gene Enhancer in B-cells Inhibitor, Alpha): Inhibits the pro-inflammatory transcription factor NF-κB. ersnet.org
Budesonide also suppresses the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. patsnap.com It achieves this in part by interfering with the signaling of pro-inflammatory transcription factors like NF-κB and AP-1. immune-system-research.com This leads to a reduction in the production of inflammatory mediators such as interleukins (ILs) and tumor necrosis factor (TNF). nih.gov
Table 2: Genes Upregulated by Budesonide in Human Bronchial Biopsy Samples
| Gene Symbol | Protein Name | Function | Reference |
| FKBP5 | FK506 Binding Protein 51 | GR feedback control | ersnet.org |
| TSC22D3 | Glucocorticoid-Induced Leucine Zipper (GILZ) | Represses inflammatory genes | ersnet.orgnih.gov |
| DUSP1 | Dual Specificity Phosphatase 1 (MKP-1) | Represses inflammatory genes | ersnet.org |
| ZFP36 | Tristetraprolin (TTP) | Represses inflammatory genes | ersnet.org |
| RGS2 | Regulator of G-protein Signaling 2 | Bronchoprotective | ersnet.org |
| CDKN1C | Cyclin Dependent Kinase Inhibitor 1C (p57Kip2) | Cell-cycle inhibitor, may attenuate JNK activity | ersnet.org |
| NFKBIA | NF-kappa-B Inhibitor Alpha (IκBα) | Represses inflammatory genes | ersnet.org |
Impact on Inflammatory Markers and Immune Responses in Preclinical Models
Budesonide, a potent glucocorticoid, exerts significant anti-inflammatory effects by modulating the expression of a wide array of inflammatory markers and influencing various immune cell functions. wikipedia.orgnih.gov In preclinical models, its mechanism involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene transcription. patsnap.com
This interaction leads to two primary outcomes:
Transrepression: The Budesonide-GR complex inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This suppression decreases the production of numerous pro-inflammatory mediators.
Transactivation: The complex upregulates the expression of anti-inflammatory proteins, including lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the synthesis of prostaglandins (B1171923) and leukotrienes. patsnap.com
Preclinical studies consistently demonstrate that Budesonide administration leads to a marked reduction in key inflammatory cytokines and chemokines.
Table 1: Effect of Budesonide on Key Inflammatory Mediators in Preclinical Models
| Inflammatory Mediator | Effect Observed in Preclinical Models | Associated Immune Response |
|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Significant reduction in expression and release | Central regulator of inflammation, immune cell activation |
| Interleukin-1β (IL-1β) | Decreased production | Potent pro-inflammatory cytokine, induces fever and inflammation |
| Interleukin-6 (IL-6) | Inhibition of synthesis | Involved in acute phase response and immune cell differentiation |
| Eosinophils | Reduced recruitment and activation | Key effector cells in allergic inflammation and asthma nih.govresearchgate.net |
| Neutrophils | Inhibited migration to inflammatory sites | Primary cells in the acute inflammatory response drugbank.com |
Preclinical Efficacy Models (in animal models, excluding clinical outcomes)
The therapeutic potential of Budesonide has been validated in a variety of preclinical animal models that mimic human inflammatory diseases. These models are essential for establishing proof-of-concept and understanding the drug's biological activity before clinical trials.
Evaluation of Biological Activity in Relevant In Vivo Disease Models
The efficacy of Budesonide is well-documented in models of respiratory and gastrointestinal inflammation.
Models of Airway Inflammation (Asthma): In rodent models of allergic asthma, induced by sensitizing agents like ovalbumin, inhaled Budesonide has been shown to significantly attenuate key features of the disease. This includes a reduction in airway hyperresponsiveness, a decrease in the infiltration of eosinophils and other inflammatory cells into the lung tissue, and lower levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid. researchgate.net
Models of Inflammatory Bowel Disease (IBD): In chemically induced colitis models in rats and mice (e.g., using agents like acetic acid or TNBS), orally administered Budesonide demonstrates potent local anti-inflammatory effects. nih.gov Studies show that treatment leads to a reduction in mucosal damage, decreased infiltration of inflammatory cells into the intestinal wall, and suppression of inflammatory markers within the gut tissue. nih.gov For instance, a recent study on a budesonide phosphate (B84403) derivative in a murine model of inflammation demonstrated retained anti-inflammatory activity comparable to the parent compound. nih.govnih.gov
Table 2: Summary of Budesonide Efficacy in Preclinical In Vivo Models
| Disease Model | Animal Model | Key Efficacy Endpoints | Observed Outcome with Budesonide Treatment |
|---|---|---|---|
| Allergic Asthma | Mouse, Rat | Airway hyperresponsiveness, Eosinophil infiltration, Cytokine levels (IL-4, IL-5) | Significant reduction in all endpoints |
| Inflammatory Bowel Disease (Colitis) | Rat, Mouse | Disease activity index, Histological score of colon, Myeloperoxidase (MPO) activity | Significant improvement in all parameters nih.gov |
| Cutaneous Inflammation | Mouse | Edema (e.g., carrageenan-induced paw edema) | Reduced swelling and inflammation nih.gov |
Future Directions and Emerging Research Avenues for Deuterated Steroids
Advancements in Deuterated Steroid Synthesis and Purification Technologies
The broader application of deuterated steroids hinges on the ability to produce them efficiently, selectively, and with high isotopic purity. Historically, the synthesis of deuterium-labeled steroids could be complex. nih.govdntb.gov.ua However, recent innovations are overcoming these challenges, making these valuable compounds more accessible for research and development.
A significant advancement is the development of milder and more efficient deuteration methods. nih.gov For instance, ultrasound-assisted microcontinuous processes have been shown to facilitate the selective deuteration of steroid hormones, achieving high levels of deuterium (B1214612) incorporation (up to 99%) at room temperature. nih.gov This technology not only accelerates the reaction from hours to minutes but also represents a greener, more sustainable alternative to traditional batch synthesis. nih.gov Such methods help preserve the specific configurations of the steroid molecules, which is crucial for their biological activity. nih.gov
Purification technologies are evolving in parallel to meet the demands of analyzing these compounds in complex biological samples. Steroids are often present in trace concentrations within matrices like blood or urine, which contain numerous interfering substances. researchgate.netrsc.org High-precision measurement techniques, such as Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), require exceptionally pure samples to avoid interference. rsc.org To achieve this, advanced sample preparation and purification techniques are employed, including:
Solid-Phase Extraction (SPE): Effectively removes interfering substances and concentrates the target steroids. nih.gov
Liquid-Liquid Extraction (LLE): A fundamental technique for separating compounds based on their differential solubilities. nih.gov
Advanced Chromatography: Techniques like semi-preparative liquid chromatography are crucial for isolating the target steroid from a complex mixture, which is vital for subsequent high-precision analysis. rsc.org
These advancements collectively enhance the reliability and precision of studies involving deuterated steroids, from metabolic research to anti-doping analysis. researchgate.net
Integration of Multi-Omics Approaches in Steroid Metabolism Research
Understanding the complete picture of steroid function and metabolism requires a systems-biology perspective. The integration of multiple "omics" disciplines—genomics, proteomics, and metabolomics—provides a holistic view of the flow of biological information, from the genetic blueprint to the functional phenotype. endocrine-abstracts.org
Multi-Omics Approaches in Steroid Research
| Omics Discipline | Focus | Application in Steroid Research |
|---|---|---|
| Genomics | Study of the complete set of genes (DNA). | Identifies genetic factors and variations (e.g., in enzymes) that influence steroid synthesis, metabolism, and response to steroid-based drugs. mdpi.comnih.gov |
| Proteomics | Study of the complete set of proteins. nih.gov | Elucidates the function of steroid hormone receptors and other proteins involved in steroid signaling pathways and metabolism. nih.govnih.gov |
| Metabolomics | Study of the complete set of small-molecule metabolites. endocrine-abstracts.org | Directly measures and profiles steroids and their metabolites in biological fluids, an approach known as "steroidomics." endocrine-abstracts.orgmdpi.comresearchgate.net |
Deuterated steroids like 21-Acetyloxy Budesonide-d8 (B1281438) are indispensable tools in this integrated approach, particularly in metabolomics. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which is central to steroidomics, deuterated steroids serve as ideal internal standards. sigmaaldrich.comsigmaaldrich.com Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be added to a biological sample at a known concentration. sigmaaldrich.com This allows for precise and accurate quantification of the endogenous steroids by correcting for variations during sample preparation and analysis. sigmaaldrich.comsigmaaldrich.comnih.gov
By combining genomic data on steroid-metabolizing enzymes with proteomic data on receptor expression and metabolomic profiles of steroid hormones, researchers can build comprehensive models of steroid pathways. mdpi.comnih.gov This integrated approach is crucial for understanding the biochemical mechanisms of diseases and identifying biomarkers for variable drug responses. mdpi.com
Expanding Applications in Targeted Drug Delivery and Diagnostics Research
The unique properties of deuterated steroids are leading to expanded applications in two key areas: improving drug delivery through enhanced pharmacokinetics and enabling more precise diagnostic tools.
The "deuterium switch" is a strategy in drug development where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium. nih.gov This can slow down the rate of metabolic breakdown, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. The potential benefits include:
Improved metabolic stability. nih.gov
Increased drug exposure and half-life.
Reduced formation of potentially reactive metabolites. nih.gov
Lower and less frequent dosing, which can improve patient compliance. nih.gov
This strategy has been successfully applied to other classes of drugs and holds promise for developing next-generation steroid therapies with improved therapeutic profiles. nih.gov
In diagnostics, isotopically labeled steroids, including both deuterated and radio-labeled compounds, are fundamental. They are widely used as tracers and standards for the quantitative analysis of hormones in clinical laboratories, which is essential for diagnosing a range of endocrine disorders. nih.govcapes.gov.br The high specificity of mass spectrometry-based methods using deuterated internal standards provides more accurate measurements compared to some traditional immunoassays. nih.gov
Furthermore, steroids labeled with positron-emitting isotopes can be used as tracers in Positron Emission Tomography (PET) imaging. radiologykey.com This molecular imaging technique allows for the non-invasive visualization and quantification of steroid hormone receptors in the body, with applications in oncology for imaging hormone-sensitive tumors like breast and prostate cancer. radiologykey.comdtic.mil This diagnostic capability can help guide treatment decisions and monitor therapeutic response.
Computational Modeling and In Silico Approaches for Steroid Research
Computational modeling and in silico (computer-based) approaches are becoming increasingly powerful tools for accelerating steroid research. These methods allow scientists to simulate complex biological processes, predict molecular interactions, and interpret experimental data within a mechanistic framework.
Mechanistic computational models of the steroidogenesis pathway—the complex network of enzymatic reactions that produce steroid hormones from cholesterol—have been developed. nih.govnih.gov These models can simulate the synthesis and secretion of multiple adrenal steroids and predict how these processes are altered by exposure to endocrine-active chemicals. nih.govnih.gov Such models are valuable for:
Enhancing the interpretation of data from in vitro assays. nih.gov
Defining the mechanisms of action for novel or poorly characterized compounds. nih.gov
Formulating hypotheses and designing more efficient experiments. nih.gov
In silico tools like molecular docking are used to predict how a steroid molecule binds to its receptor, which is the critical first step in its biological action. nepjol.info Other programs can predict the biological activities and pharmacological profiles of novel steroid structures based on their chemical features. mdpi.comnih.gov Furthermore, computational approaches can be tightly integrated with experimental data. For example, data from hydrogen-deuterium exchange (HDX) mass spectrometry, which measures the accessibility of different parts of a protein, can be used as restraints to guide the computational modeling of protein-steroid complexes. acs.org These in silico strategies help to rationalize experimental findings and guide the design of new deuterated steroids with desired properties.
Q & A
Basic Research Questions
Q. How can researchers detect and quantify 21-Acetyloxy Budesonide-d8 in complex mixtures?
- Methodological Answer : Reverse-phase HPLC with UV detection (254 nm) is widely used. Employ a mobile phase of acetonitrile and phosphate buffer (45:55, pH 3.2) on a C18 column (4.6 mm × 15 cm, 5 µm packing) at 1.5 mL/min flow rate. System suitability requires a standard solution of Budesonide (0.5 mg/mL) to validate retention time and resolution . Adjust acetonitrile proportions to ≤30% in sample preparation to avoid interference .
Q. What synthetic routes are available for preparing deuterated Budesonide derivatives like this compound?
- Methodological Answer : Isotopic labeling typically involves replacing hydrogen atoms with deuterium at specific positions (e.g., C-21 acetate group). For analogs, nucleophilic substitution with deuterated acetyl chloride or esterification under controlled pH can achieve deuteration. Validate purity via LC-MS and compare fragmentation patterns against non-deuterated standards .
Q. How can structural isomers of this compound be differentiated experimentally?
- Methodological Answer : Use chiral chromatography (e.g., polysaccharide-based columns) or nuclear Overhauser effect (NOE) NMR spectroscopy. For example, distinguish 22S- and 22R- diastereomers by analyzing NOE correlations between C-21 acetyl protons and neighboring groups .
Advanced Research Questions
Q. What experimental design considerations are critical for pharmacokinetic studies using deuterated Budesonide analogs?
- Methodological Answer :
- Controlled variables : Ensure deuterium incorporation does not alter metabolic pathways (validate via in vitro CYP450 assays).
- Dosing protocols : Use crossover studies to compare deuterated vs. non-deuterated forms in the same subject cohort.
- Data normalization : Account for isotopic effects on solubility and bioavailability using mass balance studies .
Q. How should researchers address contradictions in reported anti-inflammatory efficacy data for this compound?
- Methodological Answer :
- Systematic review : Compare study designs (e.g., cell lines, animal models) to identify variables influencing outcomes. For example, discrepancies in IC50 values may arise from differences in glucocorticoid receptor isoform expression .
- Analytical validation : Replicate conflicting experiments under standardized conditions, ensuring identical buffer compositions (e.g., phosphate vs. Tris-based) and detection methods .
Q. What strategies optimize reproducibility in deuterated compound synthesis and characterization?
- Methodological Answer :
- Synthetic protocols : Document reaction conditions (temperature, solvent purity, deuterium source) meticulously. For example, trace water in acetonitrile can reduce deuteration efficiency .
- Analytical rigor : Use orthogonal techniques (HPLC, HRMS, ²H-NMR) to confirm deuteration levels and positional integrity. Report deviations in isotopic enrichment (>98% D required for pharmacokinetic studies) .
Q. How can open-data practices enhance collaborative research on deuterated corticosteroids?
- Methodological Answer :
- Data repositories : Share raw LC-MS/MS files, NMR spectra, and crystallographic data in platforms like Zenodo or ChEMBL. Include metadata on instrumentation (e.g., column lot numbers, MS calibration dates) .
- Ethical considerations : Anonymize patient-derived data (if applicable) and comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Methodological Challenges and Solutions
Q. What validation parameters are essential for assays measuring this compound in biological matrices?
- Answer :
- Linearity : Test over 50–150% of expected concentration range (e.g., 0.1–10 µg/mL).
- Precision : Intra-day and inter-day CV ≤15% (per ICH guidelines).
- LOD/LOQ : Determine via signal-to-noise ratios (S/N ≥3 for LOD, ≥10 for LOQ) .
Q. How does isotopic labeling impact the stability and pharmacokinetics of this compound?
- Answer :
- Stability : Deuterium at C-21 may reduce first-pass metabolism by slowing CYP3A4-mediated oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to compare degradation pathways with non-deuterated analogs .
- Pharmacokinetics : Use tandem mass spectrometry to track deuterium retention in plasma metabolites. Compare AUC(0–24h) and half-life in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
